molecular formula C23H22ClN5O2 B2543622 3-benzyl-9-(3-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-75-9

3-benzyl-9-(3-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2543622
CAS RN: 877617-75-9
M. Wt: 435.91
InChI Key: OPNQDNNZHXHHMR-UHFFFAOYSA-N
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Description

The compound 3-benzyl-9-(3-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a derivative of the pyrimido[2,1-f]purinedione class. This class of compounds has been studied for various biological activities, including antiviral and neuroprotective effects. The structure of the compound suggests potential interactions with biological targets such as adenosine receptors and monoamine oxidases, which are implicated in neurodegenerative diseases.

Synthesis Analysis

The synthesis of related compounds involves the cyclization of xanthine derivatives with benzylamines. For instance, N-benzyl pyrimido[2,1-f]purinediones were synthesized by cyclization of 7-chloropropylo-8-bromo-1,3-dimethyl- or 1,3-dipropyl xanthine derivatives with corresponding benzylamines, sometimes under microwave irradiation conditions . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be applied.

Molecular Structure Analysis

The molecular structure of the compound includes a benzyl group and a 3-chlorophenyl group attached to a pyrimido[2,1-f]purinedione core. The presence of a dimethylamino group and a chloro substituent in related compounds has been shown to influence biological activity, such as antiviral properties against rhinoviruses . The structural features of these compounds are crucial for their interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present in its structure. The benzyl and chlorophenyl groups could potentially undergo electrophilic substitution reactions, while the purinedione core might be involved in hydrogen bonding and other non-covalent interactions with biological macromolecules. The provided papers do not detail specific chemical reactions for this compound, but the reactivity can be inferred from the functional groups present .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The solubility could be influenced by the basic nitrogen atom in the tetrahydropyrazine ring, as seen in related water-soluble tricyclic xanthine derivatives . The lipophilicity and spatial properties of the benzyl and chlorophenyl groups would also contribute to the compound's overall properties and its affinity for biological targets, such as adenosine receptors .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed various synthesis methods and structural analyses for compounds related to the one . For example, Hesek and Rybár (1994) detailed the synthesis of [f]-fused purine-2,6-diones, which are structurally related and could serve as a basis for understanding the synthesis of similar compounds. The synthesis involves a multi-step process starting from basic purine derivatives, indicating a complex pathway to achieve the desired structural specificity (Hesek & Rybár, 1994).

Pharmacological Evaluation

Chłoń-Rzepa et al. (2013) investigated 8-aminoalkyl derivatives of purine-2,6-dione, examining their affinity for serotonin receptors and potential psychotropic activity. Although the compound was not directly studied, the methodologies and evaluations could be relevant for assessing its pharmacological properties, especially regarding receptor affinity and potential neurological effects (Chłoń-Rzepa et al., 2013).

Potential for Neurodegenerative Disease Treatment

Brunschweiger et al. (2014) explored 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones as multitarget drugs for neurodegenerative diseases. This study highlights the potential of similar compounds in treating conditions like Parkinson's and Alzheimer's diseases through multitarget approaches. The compound's structural analogs showed inhibitory activity against monoamine oxidases and adenosine receptors, suggesting possible avenues for disease-modifying treatments (Brunschweiger et al., 2014).

Anti-inflammatory Applications

Kaminski et al. (1989) demonstrated anti-inflammatory activity in substituted analogs based on the pyrimidopurinedione ring system, similar to the compound . Their research in the adjuvant-induced arthritis rat model suggests that these compounds could offer a basis for developing new anti-inflammatory agents with minimal side effects (Kaminski et al., 1989).

properties

IUPAC Name

3-benzyl-9-(3-chlorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O2/c1-15-12-27(18-10-6-9-17(24)11-18)22-25-20-19(28(22)13-15)21(30)29(23(31)26(20)2)14-16-7-4-3-5-8-16/h3-11,15H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNQDNNZHXHHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-9-(3-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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